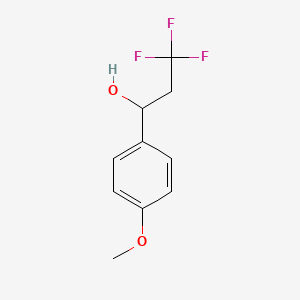
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol can be used in the production of specialty chemicals and materials with specific properties such as increased hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
- 3,3,3-Trifluoro-1-propanol
Comparison:
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state and chemical behavior.
- 3,3,3-Trifluoro-1-propanol: Lacks the methoxyphenyl group, resulting in different physical and chemical properties.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clé InChI |
ISLWLAWIVVMJJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)







![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)


![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)

